molecular formula C13H17NO B104484 1-Benzyl-4-methylpiperidin-3-one CAS No. 32018-96-5

1-Benzyl-4-methylpiperidin-3-one

Cat. No.: B104484
CAS No.: 32018-96-5
M. Wt: 203.28 g/mol
InChI Key: BSBVJNUGGBQEPO-UHFFFAOYSA-N
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Description

1-Benzyl-4-methylpiperidin-3-one, also known as this compound, is a useful research compound. Its molecular formula is C13H17NO and its molecular weight is 203.28 g/mol. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Properties

Research indicates that derivatives of 1-Benzyl-4-methylpiperidin-3-one exhibit valuable antibacterial properties. Specifically, studies have found that certain compounds synthesized from this compound, such as 1-(4-{[(5-substituted-1,3,4-oxadiazol-2-yl) thio]methyl}benzene sulfonyl)-4-methylpiperidine, demonstrate effective antibacterial activity (Aziz‐ur‐Rehman et al., 2017).

Structural and Electronic Analysis

Another study focused on the solid-state bonding situation of benzyl silanes, including compounds derived from this compound. This research provided insights into the structural influence of the positive charge in α-position to silicon atoms on these compounds, which is valuable for understanding their chemical properties (Otte et al., 2017).

Synthesis of Polycyclic Indole Derivatives

A study explored the acid-catalyzed reactions of 2-vinylaniline derivatives with this compound, leading to the synthesis of new polycyclic indole derivatives. This process is significant for the creation of novel compounds with potential pharmacological applications (Walter et al., 1993).

Antioxidant and Antimicrobial Potential

Another research demonstrated the synthesis of novel 2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters and evaluated their antioxidant and antimicrobial potential. This study highlights the biological properties of derivatives of this compound and their application in medicinal chemistry (Harini et al., 2014).

Chiral Separation in Pharmaceutical Analysis

Research has also been conducted on the chiral separation of enantiomers of compounds derived from this compound. This is particularly relevant in the pharmaceutical industry for the analysis of drugs and their metabolites (Oda et al., 1992).

Synthesis of Acetylcholinesterase Inhibitors

A study on the synthesis of 1-Benzyl-4-[(5,6-dimethoxy[2-14C]-1-indanon)-2-yl]-methylpiperidine hydrochloride focused on its application as an acetylcholinesterase inhibitor. This compound is particularly relevant for studying the pharmacokinetic profiles of certain drugs used in treating conditions like Alzheimer's disease (Iimura et al., 1989).

Mechanism of Action

Target of Action

1-Benzyl-4-methylpiperidin-3-one is an intermediate compound used in the preparation of pyrrolo[2,3-d]pyrimidine compounds . These compounds are known to inhibit protein kinases , which play a crucial role in cell signaling and are targets for therapeutic intervention in various diseases.

Mode of Action

As an intermediate in the synthesis of protein kinase inhibitors, it likely interacts with its targets by binding to the atp-binding site of the kinase, thereby inhibiting its activity .

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to those regulated by protein kinases. Protein kinases are involved in a wide range of cellular processes, including cell growth, differentiation, and apoptosis . By inhibiting these enzymes, this compound could potentially affect these processes.

Pharmacokinetics

It is known that the compound is a solid, usually appearing as a white crystalline powder . It is stable at room temperature and can dissolve in water and organic solvents . These properties suggest that the compound may have good bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific protein kinases it inhibits. In general, inhibition of protein kinases can lead to altered cell signaling, which can affect cell growth, differentiation, and survival .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored under inert gas (nitrogen or Argon) at 2-8°C . Additionally, safety measures such as wearing gloves, wearing lab coats, and providing adequate ventilation should be taken when handling the compound .

Safety and Hazards

The safety data sheets indicate that 1-Benzyl-4-methylpiperidin-3-one should be handled with care to avoid dust formation and contact with skin and eyes . It is recommended to use personal protective equipment and ensure adequate ventilation .

Biochemical Analysis

Biochemical Properties

It is known to be used in the synthesis of pyrrolo[2,3-d]pyrimidine compounds, which are inhibitors of protein kinases . This suggests that 1-Benzyl-4-methylpiperidin-3-one may interact with enzymes and proteins involved in kinase signaling pathways.

Molecular Mechanism

It is known to be used in the synthesis of kinase inhibitors , suggesting that it may interact with biomolecules and potentially influence gene expression

Properties

IUPAC Name

1-benzyl-4-methylpiperidin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c1-11-7-8-14(10-13(11)15)9-12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSBVJNUGGBQEPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00477278
Record name 1-benzyl-4-methylpiperidin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00477278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32018-96-5
Record name 1-benzyl-4-methylpiperidin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00477278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-benzyl-4-methylpiperidin-3-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of the product from Method D (9.8 grams/0.026 mol) and 31.7 mL of diisopropylethylamine dissolved in 250 mL of dichloromethane and cooled to 0° C. was added (dropwise) 12.4 grams of SO3 pyridine complex dissolved in 153 mL of dimethylsulfoxide over a 40 minute period. Once added, the reaction stirred for 1.5 hours at room temperature and was then quenched upon addition of 200 mL of saturated NaHCO3 (aq). The dichloromethane was removed in vacuo and the remaining aqueous residue extracted four times with diisopropyl ether (150 mL). The combined ether layers were washed four times with water (100 mL), dried over Na2SO4 and concentrated to dryness in vacuo affording 3.81 grams (72.97%) of the title compound as yellow oil. LRMS: 204 (M+1).
Quantity
9.8 g
Type
reactant
Reaction Step One
Quantity
31.7 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
153 mL
Type
solvent
Reaction Step Two
Yield
72.97%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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